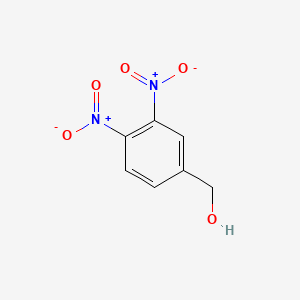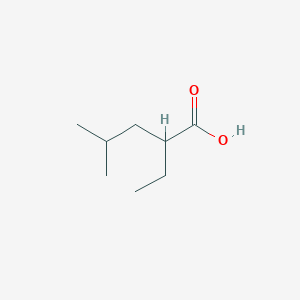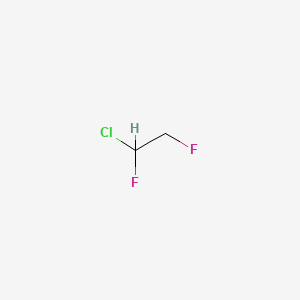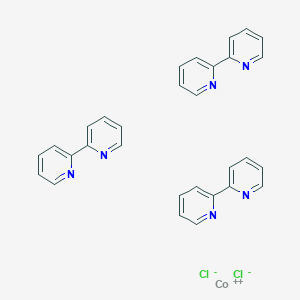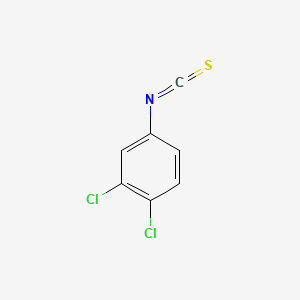
3,4-Dichlorophenyl isothiocyanate
Vue d'ensemble
Description
3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It has a molecular weight of 204.076 . It is used as a chemical intermediate and in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenyl isothiocyanate consists of a benzene ring substituted with two chlorine atoms and an isothiocyanate group . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NS/c8-6-2-1-5 (10-4-11)3-7 (6)9/h1-3H .Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isothiocyanate has a molecular weight of 204.08 . It has a refractive index of n20/D 1.68 (lit.) and a boiling point of 134-136 °C/7 mmHg (lit.) . The density is 1.422 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Applications in Polymer Synthesis
Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are significant in various applications, including organic devices. Research has shown that the modification of 3,4-ethylenedioxythiophene (EDOT), a precursor to PEDOT, can lead to the development of functionalized EDOT derivatives. These derivatives, containing electron acceptor groups like 9,10-anthraquinone, perylenetetracarboxylic diimide, and tetracyanoanthraquinodimethane, have been synthesized and studied for their redox properties. The study highlights that in these hybrid systems, the PEDOT backbone and the acceptor moieties retain their individual properties, offering potential in organic electronics and materials science (Segura et al., 2006).
Development of Conducting Polymers
A comprehensive overview of poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives highlights its success as a conducting polymer. The synthesis of various hybrid and derivative materials has expanded the range of accessible properties and applications. These polymers exhibit high conductivity, stable doped states, a range of optical properties, and enhanced redox properties, making them suitable for electrochemical devices, static charge dissipation films, and electrode materials in solid electrolyte capacitors (Groenendaal et al., 2000).
Environmental and Pharmaceutical Synthesis
Research into environmentally sustainable synthesis methods has been conducted with isothiocyanates. A study demonstrated the efficient synthesis of structurally and pharmaceutically significant 2-aminobenzothiazoles and 2-aminobenzoxazoles in water. This approach, using isothiocyanates and aminophenols or aminothiophenols, provides high efficiency, uses readily available materials, and employs environmentally benign solvents, contributing significantly to green chemistry and pharmaceutical development (Zhang et al., 2011).
Synthesis of Specific Derivatives
The synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thioureaderivatives have been explored for their potential applications. These compounds, synthesized and characterized using various spectroscopic techniques, offer insights into the structural configurations and vibrational properties of thiourea derivatives. The study provides a foundation for understanding the chemical behavior and potential applications of these derivatives in various fields (Yusof et al., 2010).
Advanced Material Applications
Innovations in materials science have seen the use of 3,4-ethylenedioxythiophene derivatives in enhancing polymer photodetectors. Molecular engineering of these derivatives significantly reduces the dark current in polymer photodetectors while maintaining photovoltaic properties. This approach is applicable to a range of conjugated polymers, covering a photoresponse range from UV to NIR, and is pivotal in advancing photodetector technology (Zhang et al., 2015).
Safety And Hazards
3,4-Dichlorophenyl isothiocyanate is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
1,2-dichloro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBIEFWIIINTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216115 | |
| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl isothiocyanate | |
CAS RN |
6590-94-9 | |
| Record name | 1,2-Dichloro-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, 3,4-dichlorophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6590-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dichlorophenyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58BMT3A78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


